

In Vitro Cytotoxicity of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B188178

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Disclaimer: This guide addresses the in vitro cytotoxicity of the broader class of quinoline-3-carboxylic acid derivatives. Extensive literature searches did not yield specific cytotoxic data for **7-Methoxy-2-methylquinoline-3-carboxylic acid**. The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anticancer effects. Quinoline-3-carboxylic acids, in particular, have been a focus of research for developing novel antiproliferative agents. These compounds exert their cytotoxic effects through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways dysregulated in cancer.

Quantitative Cytotoxicity Data

The antiproliferative activity of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the cytotoxic activity of various quinoline-3-carboxylic acid and related derivatives against several cancer cell lines.

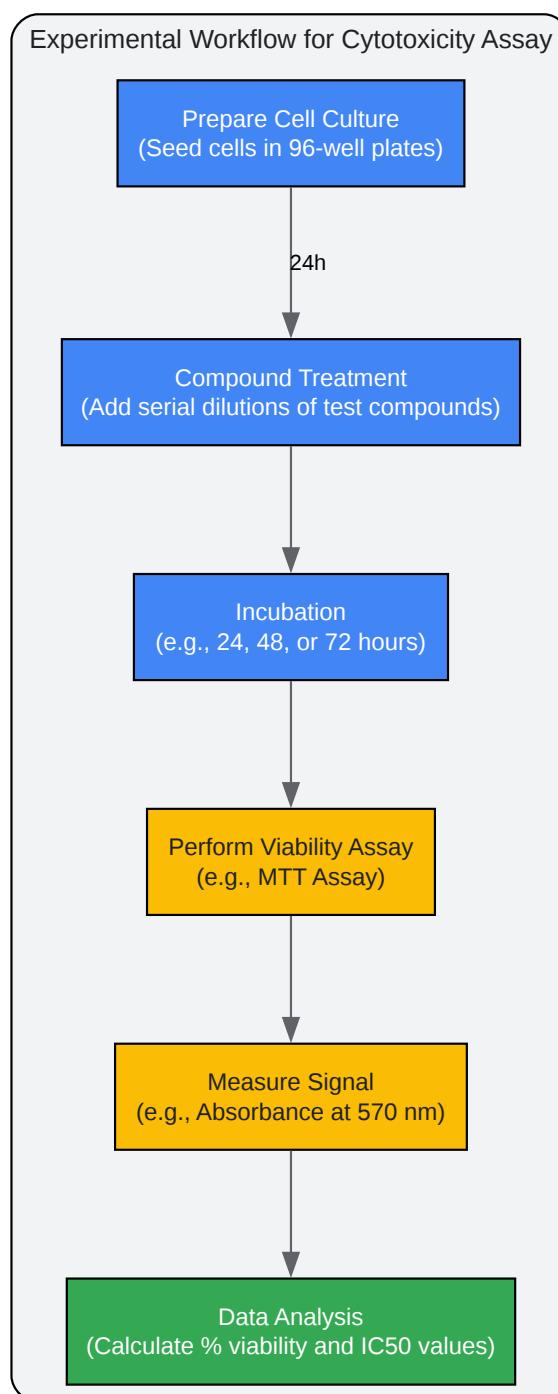
Compound/Derivative Class	Cell Line	IC50 (µM)	Reference
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f)	MCF-7 (Breast)	Micromolar Inhibition	[1] [2]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l)	K562 (Leukemia)	Micromolar Inhibition	[1] [2]
Quinoline-3-carboxylic acid	MCF-7 (Breast)	Significant Growth Inhibition	[3]
Tetrahydrobenzo[h]quinoline	MCF-7 (Breast)	7.5 (48h)	[4]
Quinolone-3-carboxamide (Compound 10d)	HepG2 (Liver)	1.07	[5]
Quinolone-3-carboxamide (Compound 10e)	HepG2 (Liver)	0.88	[5]
Quinolone-3-carboxamide (Compound 10i)	HepG2 (Liver)	1.60	[5]
Quinoline-3-carboxamide (Thiophene derivative 6b)	MCF-7 (Breast)	5.069	[6]
Quinoline-3-carboxamide (Benzylxy derivative 10)	MCF-7 (Breast)	10.85	[6]

Experimental Protocols & Workflows

The evaluation of in vitro cytotoxicity is a critical step in drug discovery. The following are detailed methodologies for key experiments.

General Workflow for In Vitro Cytotoxicity Screening

The diagram below illustrates a standard workflow for assessing the cytotoxic potential of novel compounds.



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A typical workflow for in vitro cytotoxicity testing.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

1. Materials and Reagents:

- Desired cancer cell lines (e.g., MCF-7, HepG2).
- Appropriate culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Test quinoline derivatives.
- MTT reagent (5 mg/mL in sterile PBS).
- Solubilization solution (e.g., anhydrous DMSO).[7]
- 96-well flat-bottom cell culture plates.
- Humidified incubator (37°C, 5% CO₂).
- Microplate reader.

2. Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2×10^4 cells/well in 100 µL of medium and incubate overnight.
- Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the quinoline derivatives (e.g., 10–200 µg/mL). Include vehicle-only controls (e.g., DMSO) and untreated controls.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]

- MTT Addition: After incubation, add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[4]

Apoptosis Detection by Annexin V/PI Staining

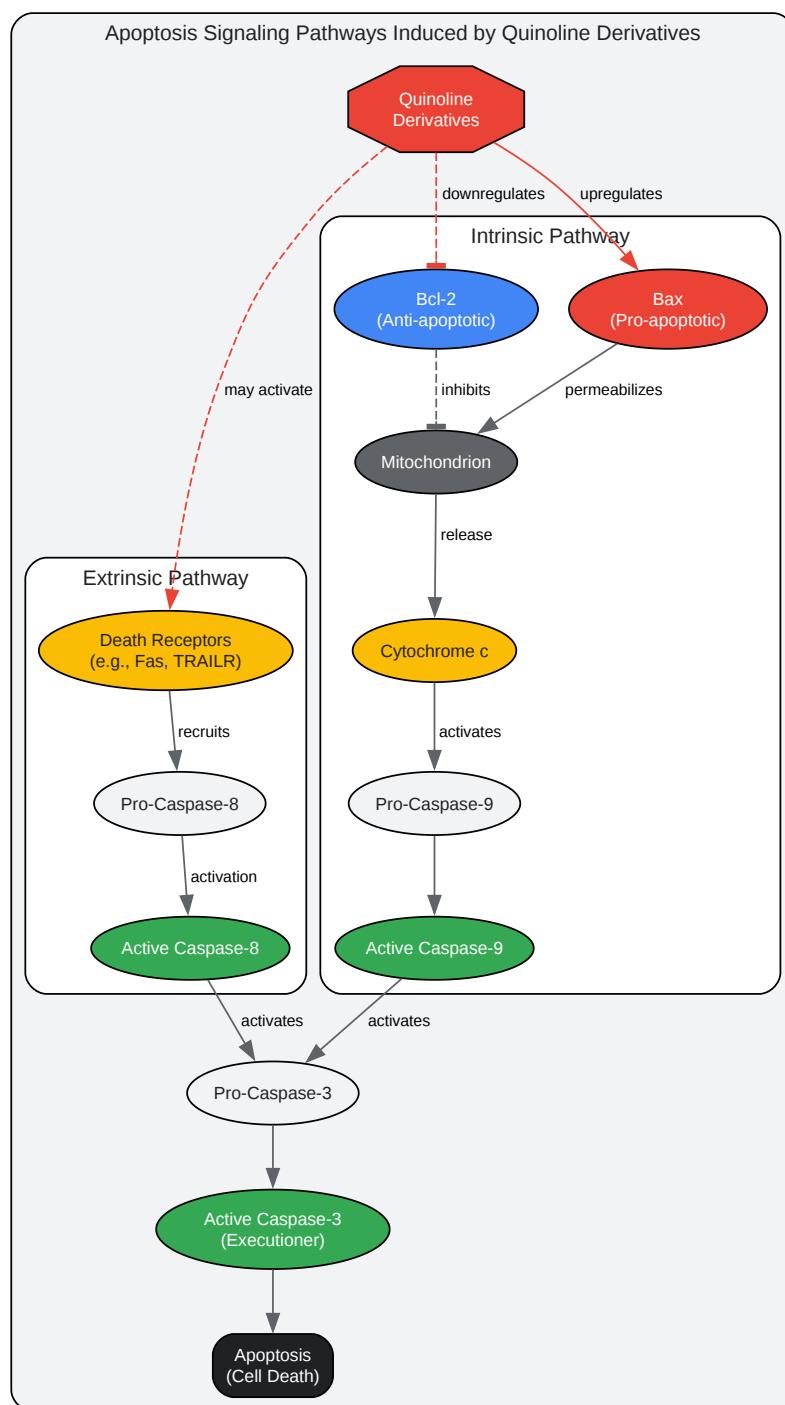
This assay is used to quantify apoptosis induced by the test compounds.

1. Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for the desired time.
- Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
- Analysis: Analyze the stained cells by flow cytometry.[10] Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives often induce cytotoxicity in cancer cells by triggering apoptosis. Apoptosis is a regulated process of cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.[10]



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Quinoline-induced apoptosis signaling pathways.

Studies have demonstrated that certain quinoline derivatives can increase the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential and subsequent release of cytochrome c.[11][12] This event triggers the activation of caspase-9, a key initiator of the intrinsic pathway.[10][13] Some derivatives may also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[10][13] Both pathways ultimately converge to activate the executioner caspase-3, which orchestrates the dismantling of the cell. Furthermore, some quinoline compounds have been shown to induce cell death by inhibiting the Akt/mTOR signaling pathway and causing endoplasmic reticulum (ER) stress.[14]

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